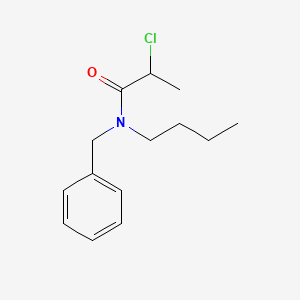

N-benzyl-N-butyl-2-chloropropanamide

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C14H20ClNO and exhibits a molecular weight of 253.77 grams per mole. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the presence of both N-benzyl and N-butyl substituents attached to the nitrogen atom of the 2-chloropropanamide framework. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CC(Cl)C(N(CC1=CC=CC=C1)CCCC)=O, which clearly delineates the connectivity pattern and functional group arrangements within the molecule.

The compound's chemical identity is further characterized by its stereochemical considerations, as the presence of the chlorine substituent at the alpha-carbon position relative to the carbonyl group creates a chiral center. This stereochemical feature becomes particularly relevant in discussions of enantioselective synthesis methodologies and the biological activities of the resulting enantiomers. The tertiary amide functionality distinguishes this compound from related secondary amides such as N-benzyl-2-chloropropanamide, which bears the molecular formula C10H12ClNO and molecular weight of 197.66 grams per mole.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1211489-43-8 |

| Molecular Formula | C14H20ClNO |

| Molecular Weight | 253.77 g/mol |

| Chemical Classification | Tertiary chloroamide |

| Functional Groups | Amide, aryl halide, alkyl halide |

| Stereochemical Features | One chiral center at alpha-carbon |

The nomenclature system employed for this compound reflects the hierarchical naming conventions established for substituted amides, wherein the parent propanamide structure serves as the foundation, with halogen substitution at the 2-position and nitrogen substitution patterns clearly designated. This systematic approach to nomenclature facilitates accurate communication within the scientific community and ensures proper identification across various chemical databases and literature sources.

Historical Development and Discovery

The historical development of this compound occurs within the broader context of organochlorine amide chemistry evolution, which gained significant momentum during the mid-20th century as synthetic methodologies for halogenated organic compounds became more sophisticated. The synthesis of chlorinated amides, including those bearing complex substitution patterns, emerged from fundamental research into acyl halide chemistry and nucleophilic substitution reactions involving nitrogen-containing nucleophiles.

Early investigations into chloropropanamide derivatives focused primarily on simpler structural variants, such as 2-chloropropanamide itself, which bears the molecular formula C3H6ClNO and served as a foundational compound for understanding the reactivity patterns characteristic of alpha-chlorinated amides. The progression toward more complex substituted derivatives, including N-benzyl and N-butyl variants, represented a natural evolution in synthetic organic chemistry driven by both academic curiosity and potential applications in pharmaceutical and agrochemical research.

The specific synthesis and characterization of this compound likely emerged from systematic studies investigating the preparation of tertiary amides through established protocols involving 2-chloropropanoyl chloride as the electrophilic coupling partner. Research methodologies documented in the literature demonstrate that such compounds can be synthesized through reaction of 2-chloropropanoyl chloride with appropriate amine nucleophiles, typically in the presence of base catalysts such as triethylamine to neutralize hydrogen chloride byproducts.

The compound's emergence as a research target reflects broader trends in modern synthetic chemistry toward the development of functionalized building blocks capable of participating in diverse chemical transformations. Contemporary research has particularly emphasized the utility of alpha-chloroamides as precursors for radical-mediated transformations, including photoredox-catalyzed intermolecular alkylation reactions that proceed through anti-Markovnikov addition pathways.

Position in Organochlorine Amide Chemistry

This compound occupies a distinctive position within the broader landscape of organochlorine amide chemistry, representing a sophisticated example of multiply-substituted halogenated amides that bridge simple chloroamide structures with complex synthetic intermediates. The compound's structural features position it as both a valuable synthetic target and a versatile building block for further chemical elaboration through various transformation pathways.

Within the organochlorine amide family, this compound exemplifies the class of tertiary alpha-chloroamides, distinguished from primary and secondary amide analogs by the presence of two distinct alkyl substituents on the nitrogen atom. This structural characteristic significantly influences both the compound's physical properties and its chemical reactivity profile, particularly in contexts involving nucleophilic substitution reactions and radical-mediated transformations.

The positioning of this compound within organochlorine amide chemistry is further defined by its relationship to structurally related compounds that serve as important reference points for understanding structure-activity relationships. For instance, the simpler N-benzyl-2-chloropropanamide, bearing molecular formula C10H12ClNO, provides a direct comparison point for evaluating the influence of additional N-substitution on molecular properties and reactivity patterns. Similarly, N-butyl-2-chloropropanamide, with molecular formula C7H14ClNO, offers insights into the specific contributions of aromatic versus aliphatic substitution patterns.

Table 2: Comparative Analysis of Related Chloropropanamide Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Substitution Pattern |

|---|---|---|---|---|

| This compound | C14H20ClNO | 253.77 | 1211489-43-8 | Tertiary amide |

| N-benzyl-2-chloropropanamide | C10H12ClNO | 197.66 | 24752-66-7 | Secondary amide |

| N-butyl-2-chloropropanamide | C7H14ClNO | 163.65 | Not specified | Secondary amide |

| 2-chloropropanamide | C3H6ClNO | 107.54 | 27816-36-0 | Primary amide |

Contemporary research has highlighted the particular utility of compounds like this compound as substrates for photoenzymatic transformations, where engineered enzyme systems facilitate enantioselective radical coupling reactions with alkenes to generate alpha-functionalized amide products with high stereochemical control. These applications underscore the compound's relevance within modern synthetic methodology development and its potential contributions to asymmetric synthesis strategies.

The compound's position within organochlorine amide chemistry is also characterized by its role as a representative example of synthetic intermediates that can undergo diverse functionalization reactions, including nucleophilic substitution processes that enable conversion to alpha-amino and alpha-oxy amides through inversion of stereochemistry at the alpha-carbon center. Such transformations highlight the synthetic versatility that makes this class of compounds particularly valuable for medicinal chemistry applications and complex molecule synthesis programs.

Properties

CAS No. |

1211489-43-8 |

|---|---|

Molecular Formula |

C14H20ClNO |

Molecular Weight |

253.77 g/mol |

IUPAC Name |

N-benzyl-N-butyl-2-chloropropanamide |

InChI |

InChI=1S/C14H20ClNO/c1-3-4-10-16(14(17)12(2)15)11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 |

InChI Key |

BVZHQZYQFLHJIA-UHFFFAOYSA-N |

SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)C(C)Cl |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)C(C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Benzyl-2-Chloropropanamide (CAS 24752-66-7)

Structure: C₁₀H₁₂ClNO (Molecular weight: 197.66 g/mol) Key Differences:

- Lacks the N-butyl substituent present in the target compound.

- Contains only a benzyl group on the amide nitrogen.

Implications : - Lipophilicity : The absence of the butyl group reduces lipophilicity (logP estimated at ~2.1 vs. ~3.5 for the target compound), affecting membrane permeability and bioavailability .

- Synthesis : Simpler to synthesize due to fewer steric hindrances during alkylation.

- Applications : Primarily used as an intermediate in pharmaceutical synthesis (e.g., protease inhibitors) .

| Property | N-Benzyl-N-Butyl-2-Chloropropanamide | N-Benzyl-2-Chloropropanamide |

|---|---|---|

| Molecular Formula | C₁₄H₁₉ClNO | C₁₀H₁₂ClNO |

| Molecular Weight | 252.76 g/mol | 197.66 g/mol |

| logP (Predicted) | ~3.5 | ~2.1 |

| Key Substituents | N-Benzyl, N-Butyl | N-Benzyl |

N-[2-(Butan-2-yl)Phenyl]-2-Chloropropanamide (CAS 743441-87-4)

Structure: C₁₃H₁₈ClNO (Molecular weight: 239.74 g/mol) Key Differences:

- The butyl group is attached to a phenyl ring rather than the amide nitrogen.

- Retains a single N–H bond, unlike the fully substituted nitrogen in the target compound.

Implications : - Reactivity : The free N–H bond allows for hydrogen bonding, increasing solubility in polar solvents compared to the target compound .

- Biological Activity : Structural analogs with aryl-butyl substitutions are explored in agrochemicals for herbicidal activity .

| Property | This compound | N-[2-(Butan-2-yl)Phenyl]-2-Chloropropanamide |

|---|---|---|

| Substituent Position | N-Alkylation (dual) | Aryl-alkylation |

| Nitrogen Reactivity | Sterically hindered | Free N–H bond available |

| Solubility | Lower in polar solvents | Moderate in polar solvents |

Preparation Methods

Preparation via Coupling of 2-chloropropionic Acid Derivatives with Amines

One established method involves the peptide coupling of (S)-2-chloropropionic acid or its acid chloride with benzylamine, followed by further substitution to introduce the butyl group.

- Procedure :

The acid chloride of 2-chloropropionic acid is reacted with benzylamine under mild conditions at room temperature or slightly elevated temperatures, often in dichloromethane (DCM) or similar solvents. The reaction proceeds for 16-25 hours to yield N-benzyl-2-chloropropanamide as an intermediate. - Subsequent substitution :

N-benzyl-2-chloropropanamide can be further reacted with n-butylamine or sodium hydride and thiophenol to introduce the butyl group or other substituents on the nitrogen. - Yields and Purification :

Yields for the initial amide formation are typically high (around 80-90%). Purification is achieved by flash column chromatography using silica gel and solvent gradients such as hexanes/ethyl acetate (3:1).

Use of Sodium Hydride and Thiophenol in DMF for N-alkylation

- Method :

Sodium hydride (NaH) is used to deprotonate thiophenol in dry DMF under nitrogen atmosphere, followed by addition of N-n-butyl-2-chloropropanamide. The reaction is stirred at room temperature or slightly elevated temperatures for 16 hours to afford the substituted amide. - Example :

Using 3.22 g (19.7 mmol) of N-n-butyl-2-chloropropanamide with 1.1 equivalents of sodium hydride and thiophenol in DMF yielded the corresponding sulfide derivative with a 94% yield after chromatographic purification.

Direct Amination of 2-chloropropionyl Chloride with Mixed Amines

- Procedure :

2-chloropropionyl chloride is slowly added to a solution of benzylamine and n-butylamine or their mixture in DCM at room temperature. The reaction is allowed to proceed for 16-25 hours. - Workup :

The organic layer is washed sequentially with saturated sodium bicarbonate, water, and brine, then dried and concentrated to isolate the amide product. - Yield :

Moderate to good yields (70-85%) are typical depending on reaction times and stoichiometry.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (DCM), DMF | Dry solvents preferred |

| Temperature | Room temperature to 50 °C | Elevated temp used in some cases |

| Reaction Time | 16 to 25 hours | Longer times improve yield |

| Base | Triethylamine (NEt3), Sodium Hydride (NaH) | For deprotonation and coupling |

| Coupling Agents | DCC (Dicyclohexylcarbodiimide) | Used in some peptide coupling steps |

| Purification | Silica gel chromatography | Hexanes/ethyl acetate gradient |

| Yield | 70% to 94% | Depends on method and scale |

Analytical Data Supporting the Preparation

- Infrared (IR) Spectroscopy :

Characteristic peaks include NH stretch (~3250 cm⁻¹), CH stretches (~3050-3180 cm⁻¹), and carbonyl amide stretch (~1660-1675 cm⁻¹). - Nuclear Magnetic Resonance (NMR) :

Proton NMR shows signals for methyl groups as doublets (J ~7 Hz), aromatic protons as multiplets around 7.1-7.4 ppm, and methine protons adjacent to chlorine as quartets near 4.5 ppm. The amide NH appears as a broad singlet around 8.2 ppm. - Mass Spectrometry (MS) :

Molecular ion peaks consistent with the expected molecular weight, with fragment ions indicative of loss of benzyl or butyl groups. - These data confirm the structure and purity of the prepared this compound.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-chloropropionyl chloride + Benzylamine + n-Butylamine | DCM, RT, 16-25 h, washing with NaHCO3, water | 70-85 | Direct amide formation |

| 2 | N-n-butyl-2-chloropropanamide + Sodium hydride + Thiophenol | DMF, RT, 16 h, chromatography | 94 | Nucleophilic substitution, high yield |

| 3 | (S)-2-chloropropionic acid + Benzylamine + DCC | DCC coupling, 0°C to RT, 2 h | ~82 | Peptide coupling method |

Additional Notes

- The presence of bases such as triethylamine or sodium hydride is crucial for deprotonation and activation of amines or thiols during coupling or substitution steps.

- Reaction times and stoichiometric ratios are optimized to minimize side reactions and maximize yield.

- Purification by flash chromatography is standard to remove byproducts such as dicyclohexylurea (DCU) when DCC is used.

- The chloropropanamide intermediate is sensitive and should be handled under anhydrous conditions to prevent hydrolysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-N-butyl-2-chloropropanamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. For example, coupling 2-chloropropanoyl chloride with N-benzyl-N-butylamine under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane. Catalysts like triethylamine (1–2 equiv.) are used to neutralize HCl byproducts . Reaction temperature should be maintained at 0–5°C to minimize side reactions (e.g., over-chlorination). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the amide proton (δ 6.5–7.5 ppm, broad) and benzyl aromatic protons (δ 7.2–7.4 ppm). Chlorine’s electronegativity deshields adjacent carbons (e.g., C=O at δ 165–170 ppm) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]+ ions at m/z 268.1 (calculated for C₁₄H₁₉ClN₂O) with isotopic peaks confirming chlorine presence .

- FTIR : Amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for stock solutions (10–50 mM). For aqueous assays, dilute in PBS (pH 7.4) with ≤1% DMSO. Stability tests via HPLC at 4°C/25°C show degradation <5% over 72 hours if stored in amber vials .

Advanced Research Questions

Q. How do steric and electronic effects of the N-benzyl and N-butyl groups influence the compound’s reactivity in nucleophilic environments?

- Methodological Answer : The bulky benzyl group reduces accessibility to the amide carbonyl, slowing hydrolysis. Quantum mechanical calculations (DFT, B3LYP/6-31G*) show electron-withdrawing Cl increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Experimental validation via kinetic studies (e.g., monitoring hydrolysis rates in NaOH/D₂O by 1H NMR) is recommended .

Q. What strategies resolve contradictions in biological activity data across cell lines?

- Methodological Answer :

- Control Variables : Standardize cell culture conditions (passage number, serum batch) and assay endpoints (e.g., ATP vs. resazurin for viability).

- Mechanistic Profiling : Use target engagement assays (e.g., thermal shift for protein binding) to confirm on-target effects.

- Data Normalization : Apply Z-score or percent inhibition relative to positive/negative controls to mitigate batch effects .

Q. How can computational models predict metabolite formation during metabolic stability studies?

- Methodological Answer : Use in silico tools (e.g., GLORY, Meteor Nexus) to simulate Phase I/II metabolism. Key metabolites likely involve hydroxylation at the benzyl ring (CYP3A4-mediated) or glutathione adducts at the chloropropanamide moiety. Validate with LC-MS/MS in hepatocyte incubations .

Key Research Challenges

- Stereochemical Purity : Racemization at the 2-chloropropanamide chiral center occurs above 40°C. Use low-temperature reactions and chiral HPLC (e.g., Chiralpak AD-H column) for enantiomeric resolution .

- Toxicity Profiling : Discrepancies in IC50 values (e.g., NIH/3T3 vs. HEK293) suggest cell-specific uptake. Perform transporter inhibition assays (e.g., with cyclosporine A for P-gp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.